molecular formula C11H12ClNO3S B14469048 1-(Benzenesulfonyl)-L-prolyl chloride CAS No. 72922-83-9

1-(Benzenesulfonyl)-L-prolyl chloride

Cat. No.: B14469048
CAS No.: 72922-83-9
M. Wt: 273.74 g/mol
InChI Key: COPNXIKPCBDSDO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-L-prolyl chloride is a specialized acyl chloride derivative combining a benzenesulfonyl group with L-proline, a chiral, cyclic secondary amino acid. The compound’s structure features a sulfonyl chloride moiety attached to a benzene ring, which is further linked to the L-prolyl group. This configuration imparts unique reactivity and stereochemical properties, making it valuable in peptide synthesis and chiral derivatization.

Properties

CAS No.

72922-83-9

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1

InChI Key

COPNXIKPCBDSDO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.

Comparison with Similar Compounds

Hydrolysis and Alkaline Treatment

1-(Benzenesulfonyl)-L-prolyl chloride is expected to exhibit moderate reactivity due to steric hindrance from the bulky prolyl group. This contrasts with:

  • Benzenesulfonyl chloride : Requires 3 hours of stirring at room temperature or 1 hour of reflux with 2.5 M NaOH for >99.98% destruction .
  • p-Toluenesulfonyl chloride : Less reactive, necessitating 24 hours of stirring with NaOH .
  • Acetyl chloride : Highly reactive, undergoing immediate hydrolysis without prolonged stirring .

The L-prolyl group likely slows reactivity compared to simpler sulfonyl chlorides but retains sufficient electrophilicity for acylating amines or alcohols in synthetic applications.

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Stability to Moisture
This compound* ~300 (estimated) Not reported Moderate (DMF, DCM) Sensitive
Benzenesulfonyl chloride 176.62 44–46 High (ether, benzene) Moderate
p-Toluenesulfonyl chloride 190.65 67–70 High (THF, acetone) Moderate
Methanesulfonyl chloride 114.55 −20 High (water-reactive) Low

*Estimated based on structural analogs .

The prolyl group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces stability under humid conditions compared to benzenesulfonyl chloride .

Hazard Profiles

Compound GHS Classification Key Hazard Statements
This compound* Skin corrosion (1B), eye damage (1), acute toxicity (4) H314, H318, H302
Benzenesulfonyl chloride Skin corrosion (1B), eye damage (1), acute toxicity (4) H314, H318, H302, H371 (systemic toxicity)
p-Toluenesulfonyl chloride Similar to benzenesulfonyl chloride H314, H318
Acetyl chloride Flammable (2), skin corrosion (1A) H225, H314

*Inferred from benzenesulfonyl chloride data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.